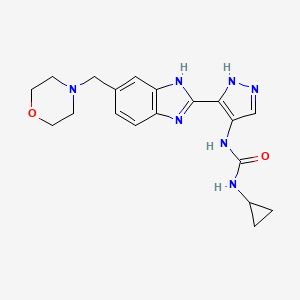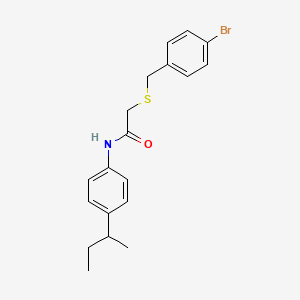
AZ 12216052
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AZ 12216052 est un composé connu pour son rôle de modulateur allostérique positif du récepteur métabotropique du glutamate 8 (mGluR8). Ce composé a suscité l'attention dans la recherche scientifique en raison de ses applications thérapeutiques potentielles, en particulier dans les domaines de l'anxiété et de la douleur neuropathique .
Mécanisme D'action
Target of Action
AZ 12216052, also known as “2-{[(4-bromophenyl)methyl]sulfanyl}-N-[4-(butan-2-yl)phenyl]acetamide”, is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor 8 (mGluR8) . mGluR8 is a G protein-coupled receptor that plays a crucial role in the modulation of synaptic inputs to retinal ganglion cells .
Mode of Action
As a positive allosteric modulator, this compound enhances the activity of mGluR8 . It increases the peak excitatory currents of ON-, OFF- currents in ON-OFF-ganglion cells in a light intensity-dependent manner . This modulation of mGluR8 activity by this compound leads to changes in the signaling pathways associated with this receptor .
Biochemical Pathways
The activation of mGluR8 by this compound affects several biochemical pathways. It modulates the synaptic inputs to retinal ganglion cells , which are part of the visual signal processing pathway. Additionally, it has been shown to reduce Dox-induced human neuroblastoma SH-SY5Y cell damage partially , suggesting a role in cell survival and differentiation pathways .
Result of Action
The activation of mGluR8 by this compound has several cellular and molecular effects. It enhances the peak excitatory currents of ON-, OFF- currents in ON-OFF-ganglion cells . It also shows a protective effect against cell damage in human neuroblastoma SH-SY5Y cells . In vivo, it has been shown to reduce measures of anxiety in mice without affecting their velocity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the intensity of light stimuli affects the enhancement of peak excitatory currents in ON-OFF-ganglion cells . .
Analyse Biochimique
Biochemical Properties
AZ 12216052 plays a significant role in biochemical reactions by modulating the activity of mGluR8. It enhances the receptor’s response to glutamate, a key neurotransmitter in the central nervous system. The compound interacts with mGluR8 by binding to an allosteric site, which is distinct from the glutamate binding site. This interaction increases the receptor’s sensitivity to glutamate, thereby potentiating its signaling effects .
Cellular Effects
This compound has been shown to influence various cellular processes. In human neuroblastoma SH-SY5Y cells, the compound enhances cell viability and protects against damage induced by staurosporine and doxorubicin. It also stimulates cell proliferation and differentiation. Additionally, this compound modulates the excitatory currents in retinal ganglion cells, which are crucial for visual processing .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the allosteric site of mGluR8, which leads to a conformational change in the receptor. This change enhances the receptor’s affinity for glutamate, resulting in increased activation of downstream signaling pathways. The compound’s positive allosteric modulation of mGluR8 has been linked to its anxiolytic effects, as it reduces measures of anxiety in animal models .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and sustained effects over time. In vitro studies have shown that the compound maintains its protective effects on neuroblastoma cells for up to 48 hours. In vivo studies indicate that a single dose of this compound can reduce anxiety-related behaviors in mice for several hours post-administration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dose of 10 mg/kg, the compound significantly reduces anxiety-related behaviors without affecting locomotor activity. Higher doses have not been extensively studied, but it is important to consider potential toxic or adverse effects at elevated concentrations .
Metabolic Pathways
This compound is involved in metabolic pathways related to glutamate signaling. It interacts with mGluR8, which plays a role in modulating synaptic transmission and plasticity. The compound’s modulation of mGluR8 activity can influence metabolic flux and the levels of various metabolites associated with glutamate signaling .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed in a manner that allows it to effectively modulate mGluR8 activity. The compound’s distribution is influenced by its interaction with transporters and binding proteins that facilitate its localization to specific cellular compartments .
Subcellular Localization
This compound is localized to subcellular compartments where mGluR8 is expressed. This includes the synaptic membranes of neurons, where it can modulate synaptic transmission. The compound’s activity is dependent on its localization, as it needs to be in proximity to mGluR8 to exert its effects .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'AZ 12216052 implique plusieurs étapes, commençant par la préparation des intermédiaires clés. La principale voie de synthèse comprend:
Formation de l'intermédiaire bromophényle: L'étape initiale implique la bromation d'un cycle phényle pour former un composé bromophényle.
Formation de l'éther thioéther: L'intermédiaire bromophényle est ensuite mis en réaction avec un composé thiol pour former une liaison thioéther.
Formation de l'acétamide: L'étape finale implique la réaction de l'intermédiaire thioéther avec un dérivé acétamide pour former l'this compound.
Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le dichlorométhane ou le tétrahydrofurane, avec des températures maintenues entre 0°C et la température ambiante pour assurer des rendements optimaux .
Méthodes de production industrielle
La production industrielle de l'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour obtenir des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour contrôler avec précision les paramètres de réaction. Des étapes de purification telles que la recristallisation et la chromatographie sont utilisées pour atteindre la qualité de produit souhaitée .
Analyse Des Réactions Chimiques
Types de réactions
L'AZ 12216052 subit plusieurs types de réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction: Les réactions de réduction peuvent convertir la liaison thioéther en groupe thiol.
Substitution: Le groupe bromophényle peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution: Des nucléophiles comme les amines ou les thiols sont utilisés en conditions basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones et les dérivés substitués de l'this compound, qui peuvent être utilisés dans diverses applications de recherche .
Applications de la recherche scientifique
L'this compound a une large gamme d'applications de recherche scientifique:
Chimie: Utilisé comme un composé outil pour étudier la modulation du mGluR8 et ses effets sur la transmission synaptique.
Biologie: Investigué pour son rôle dans la modulation de la signalisation neuronale et ses effets neuroprotecteurs potentiels.
Médecine: Exploré pour son potentiel thérapeutique dans le traitement de l'anxiété et de la douleur neuropathique.
Industrie: Utilisé dans le développement de nouveaux agents pharmacologiques ciblant le mGluR8
Mécanisme d'action
L'this compound exerce ses effets en se liant au site allostérique du récepteur mGluR8. Cette liaison améliore la réponse du récepteur à son ligand naturel, le glutamate, modulant ainsi la transmission synaptique. Les effets anxiolytiques du composé sont censés résulter de sa capacité à réduire la neurotransmission excitatrice dans des régions cérébrales spécifiques impliquées dans l'anxiété .
Applications De Recherche Scientifique
AZ 12216052 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the modulation of mGluR8 and its effects on synaptic transmission.
Biology: Investigated for its role in modulating neuronal signaling and its potential neuroprotective effects.
Medicine: Explored for its therapeutic potential in treating anxiety and neuropathic pain.
Industry: Utilized in the development of new pharmacological agents targeting mGluR8
Comparaison Avec Des Composés Similaires
Composés similaires
AZ 12216053: Un autre modulateur allostérique positif du mGluR8 avec des propriétés similaires mais des profils pharmacocinétiques différents.
VU 0155041: Un modulateur allostérique positif du mGluR4, qui présente également des effets anxiolytiques mais cible un sous-type de récepteur différent.
Unicité
L'AZ 12216052 est unique en raison de sa haute sélectivité pour le mGluR8 et de ses puissants effets anxiolytiques. Contrairement à d'autres modulateurs, il n'affecte pas de manière significative la vitesse des animaux traités, ce qui en fait un candidat prometteur pour des applications thérapeutiques avec un minimum d'effets secondaires .
Propriétés
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-N-(4-butan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNOS/c1-3-14(2)16-6-10-18(11-7-16)21-19(22)13-23-12-15-4-8-17(20)9-5-15/h4-11,14H,3,12-13H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUYZJOTWYRWNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does AZ12216052 interact with mGluR8, and what are the downstream effects observed in the studies?
A1: AZ12216052 acts as a positive allosteric modulator of mGluR8, meaning it binds to a site distinct from the orthosteric (glutamate binding) site and enhances the receptor's activity when an agonist is present [, ]. The exact mechanism of this allosteric modulation is not fully elucidated in the provided papers.
- Modulation of nociceptive responses: In a rat model of neuropathic pain, intra-dorsal striatum administration of AZ12216052 increased the tail-flick latency, suggesting an analgesic effect [].
- Changes in neuronal activity: AZ12216052 was found to inhibit the activity of ON cells and stimulate OFF cells within the rostral ventromedial medulla (RVM) in rats with neuropathic pain, potentially contributing to the observed analgesic effects [].
Q2: How does the activity of AZ12216052 compare to other mGluR8 modulators in the context of the provided research?
A2: The studies highlight differences in the effects of AZ12216052 compared to other mGluR8 modulators:
- (S)-3,4-DCPG: This selective mGluR8 agonist consistently demonstrated more potent effects than AZ12216052 in the neuropathic pain model, both in terms of modulating nociceptive responses and influencing RVM neuronal activity [].
- VU0155041: This selective mGluR4 positive allosteric modulator did not show any significant effect on thermal nociception or RVM cell activity, indicating that AZ12216052's effects are likely mediated through mGluR8 and not mGluR4 [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
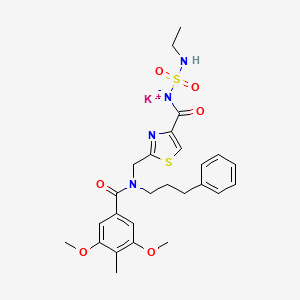
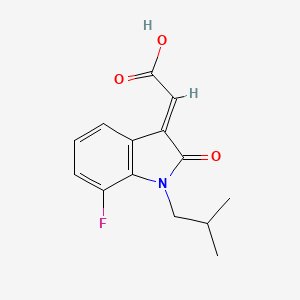

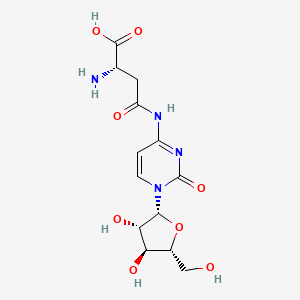
![Spirostan-3-yl pentopyranosyl-(1->4)-[pentopyranosyl-(1->6)]hexopyranoside](/img/structure/B605641.png)
![(1S,6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',5',14-trione](/img/structure/B605643.png)
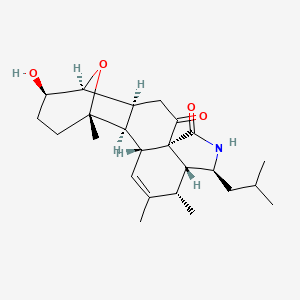
![2-amino-N-[(1S,2R,3R,4S,5S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide;sulfuric acid](/img/structure/B605648.png)
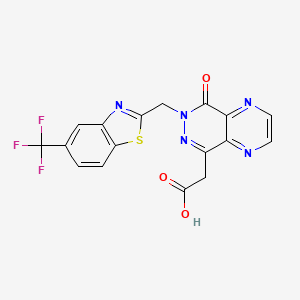

![(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide](/img/structure/B605653.png)
